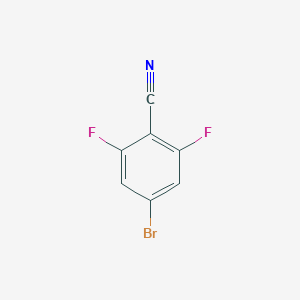
4-Bromo-2,6-difluorobenzonitrile
概要
説明
4-Bromo-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a colorless to pale yellow crystalline solid with a distinct odor
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2,6-difluorobenzonitrile typically involves the use of 3,5-difluorobromobenzene as a starting material. The synthetic route includes the following steps :
Bromination and Diazotization: The 3,5-difluorobromobenzene undergoes bromination followed by diazotization.
Sandermer Reaction: The intermediate product is then subjected to the Sandermer reaction to yield this compound.
Industrial Production Methods: In industrial settings, the production process is optimized for cost-effectiveness and environmental safety. The method involves the use of tetrahydrofuran, potassium tert-butoxide, petroleum ether, dimethylformamide (DMF), and n-butyllithium. The reaction is carried out under reflux conditions for about 10 hours, followed by distillation and filtration to obtain the final product .
化学反応の分析
Types of Reactions: 4-Bromo-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.
科学的研究の応用
4-Bromo-2,6-difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of liquid crystals and other advanced materials.
作用機序
The mechanism of action of 4-Bromo-2,6-difluorobenzonitrile involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or fluorine atoms being replaced by nucleophiles. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.
類似化合物との比較
- 4-Bromo-2-fluorobenzonitrile
- 2,6-Difluorobenzonitrile
- 4-Bromo-3-methylbenzonitrile
Comparison: 4-Bromo-2,6-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to 4-Bromo-2-fluorobenzonitrile, the additional fluorine atom in this compound enhances its reactivity in nucleophilic substitution reactions .
特性
IUPAC Name |
4-bromo-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQWUAOIWRFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373631 | |
| Record name | 4-Bromo-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-67-4 | |
| Record name | 4-Bromo-2,6-difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-2,6-difluorobenzonitrile and how is it synthesized?
A1: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. [] The research paper outlines an effective method for its synthesis, starting from 2,6-difluoroaniline. The synthesis involves a three-step process: bromination of 2,6-difluoroaniline, followed by diazotisation-cyanation, and finally, Sandmeyer reaction to yield the desired product. [] This method offers an efficient pathway for obtaining this important intermediate.
Q2: How is the synthesized this compound characterized?
A2: The research utilizes a combination of spectroscopic techniques to confirm the identity and purity of the synthesized compound. These techniques include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
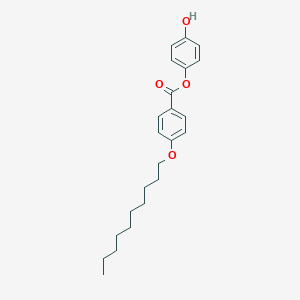
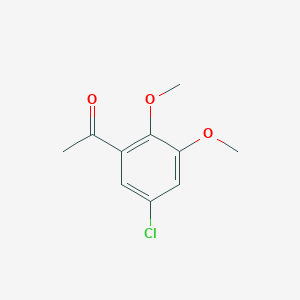


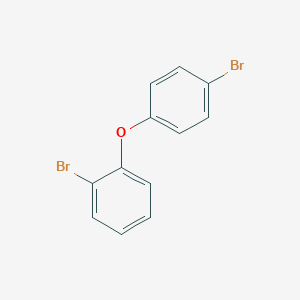
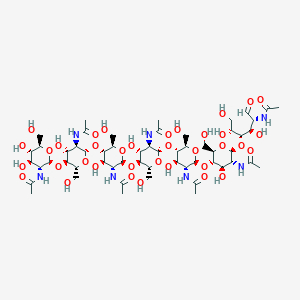

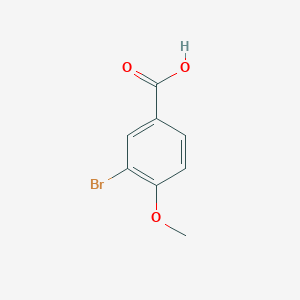
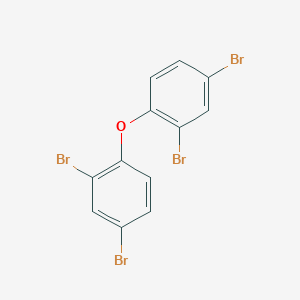
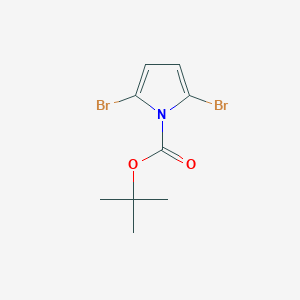
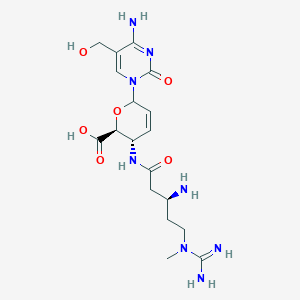

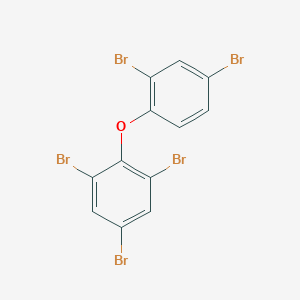
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
